molecular formula C14H21NO2 B021054 Piperidine, 1-[2-(2-methoxyphenoxy)ethyl]- CAS No. 105602-16-2

Piperidine, 1-[2-(2-methoxyphenoxy)ethyl]-

Cat. No. B021054
M. Wt: 235.32 g/mol
InChI Key: MABOUYKXKLSVNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Piperidine, 1-[2-(2-methoxyphenoxy)ethyl]- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MPEP and is a potent antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5).

Mechanism Of Action

MPEP acts as a selective antagonist of mGluR5, which is a G protein-coupled receptor that is widely expressed in the central nervous system. The activation of mGluR5 results in the release of intracellular calcium ions, which play a crucial role in various physiological processes such as synaptic plasticity, learning, and memory. By blocking the activation of mGluR5, MPEP inhibits the release of intracellular calcium ions and modulates various physiological processes.

Biochemical And Physiological Effects

MPEP has been shown to modulate various biochemical and physiological processes such as synaptic plasticity, learning, and memory. In animal studies, MPEP has been shown to improve cognitive performance in various memory tasks. MPEP has also been shown to modulate the release of various neurotransmitters such as dopamine, glutamate, and GABA.

Advantages And Limitations For Lab Experiments

MPEP has several advantages for lab experiments. It is a potent and selective antagonist of mGluR5, which makes it an ideal research tool for studying the role of mGluR5 in various physiological processes. MPEP is also readily available and easy to synthesize, which makes it a cost-effective research tool.
However, MPEP also has some limitations for lab experiments. It has poor solubility in water, which can make it challenging to administer in animal studies. MPEP also has a short half-life, which can limit its effectiveness in some experiments.

Future Directions

There are several future directions for the research on MPEP. One direction is the development of novel mGluR5 antagonists based on the structure of MPEP. These compounds could have potential therapeutic applications in various disorders such as anxiety, depression, and addiction.
Another direction is the study of the role of mGluR5 in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and Fragile X syndrome. MPEP has shown promising results in animal studies, and further research could lead to the development of novel therapeutic strategies for these disorders.
Conclusion:
In conclusion, MPEP is a potent antagonist of mGluR5 that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of MPEP involves the reaction of 2-(2-methoxyphenoxy)ethanol with piperidine in the presence of a catalyst. MPEP has been extensively studied for its potential applications in various fields such as neuroscience, pharmacology, and drug discovery. MPEP acts as a selective antagonist of mGluR5, which modulates various biochemical and physiological processes such as synaptic plasticity, learning, and memory. MPEP has several advantages for lab experiments, but also has some limitations. There are several future directions for the research on MPEP, which could lead to the development of novel therapeutic strategies for various disorders.

Synthesis Methods

The synthesis of MPEP involves the reaction of 2-(2-methoxyphenoxy)ethanol with piperidine in the presence of a catalyst. This reaction results in the formation of MPEP as a white crystalline powder. The purity of MPEP can be improved by recrystallization or column chromatography.

Scientific Research Applications

MPEP has been extensively studied for its potential applications in various fields such as neuroscience, pharmacology, and drug discovery. In neuroscience, MPEP has been used as a research tool to study the role of mGluR5 in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and Fragile X syndrome. MPEP has also been studied for its potential therapeutic applications in these disorders.
In pharmacology, MPEP has been used as a lead compound for the development of novel mGluR5 antagonists. These compounds have potential therapeutic applications in various disorders such as anxiety, depression, and addiction.

properties

CAS RN

105602-16-2

Product Name

Piperidine, 1-[2-(2-methoxyphenoxy)ethyl]-

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

1-[2-(2-methoxyphenoxy)ethyl]piperidine

InChI

InChI=1S/C14H21NO2/c1-16-13-7-3-4-8-14(13)17-12-11-15-9-5-2-6-10-15/h3-4,7-8H,2,5-6,9-12H2,1H3

InChI Key

MABOUYKXKLSVNK-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1OCCN2CCCCC2

Canonical SMILES

COC1=CC=CC=C1OCCN2CCCCC2

synonyms

1-[2-(2-METHOXYPHENOXY)ETHYL]-PIPERIDINE

Origin of Product

United States

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